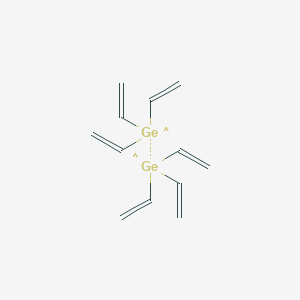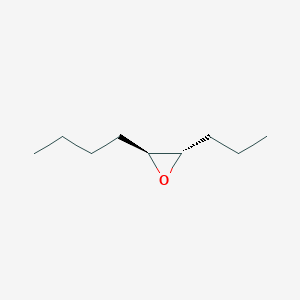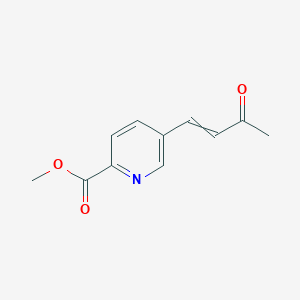
Methyl 5-(3-oxobut-1-en-1-yl)pyridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-(3-oxobut-1-en-1-yl)pyridine-2-carboxylate is an organic compound with a complex structure that includes a pyridine ring substituted with a methyl ester and an enone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(3-oxobut-1-en-1-yl)pyridine-2-carboxylate typically involves the reaction of methyl 5-formylpyridine-2-carboxylate with an appropriate enone precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Methyl 5-(3-oxobut-1-en-1-yl)pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The enone group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The enone group can be reduced to form saturated ketones or alcohols.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or saturated ketones. Substitution reactions can lead to a variety of substituted pyridine derivatives.
科学的研究の応用
Methyl 5-(3-oxobut-1-en-1-yl)pyridine-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of fine chemicals, agrochemicals, and materials science.
作用機序
The mechanism of action of Methyl 5-(3-oxobut-1-en-1-yl)pyridine-2-carboxylate depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The enone group can participate in Michael addition reactions, forming covalent bonds with nucleophiles in biological systems.
類似化合物との比較
Similar Compounds
Methyl 5-formylpyridine-2-carboxylate: A precursor in the synthesis of Methyl 5-(3-oxobut-1-en-1-yl)pyridine-2-carboxylate.
Methyl 5-(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl)pyridine-2-carboxylate: A related compound with similar structural features.
(S,E)-4-Hydroxy-3,5,5-trimethyl-4-(3-oxobut-1-en-1-yl)cyclohex-2-enone: Another compound containing an enone group.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring and the presence of both a methyl ester and an enone group. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields.
特性
CAS番号 |
55876-94-3 |
|---|---|
分子式 |
C11H11NO3 |
分子量 |
205.21 g/mol |
IUPAC名 |
methyl 5-(3-oxobut-1-enyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C11H11NO3/c1-8(13)3-4-9-5-6-10(12-7-9)11(14)15-2/h3-7H,1-2H3 |
InChIキー |
TVZISFRBSPTPPP-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C=CC1=CN=C(C=C1)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-{[2-(4-Aminophenyl)ethyl]amino}ethyl)acetamide](/img/structure/B14624917.png)
![Methyl 2-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate](/img/structure/B14624922.png)
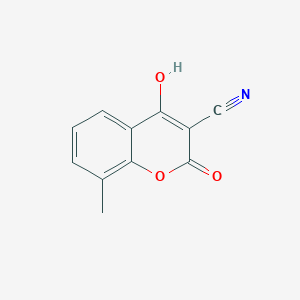
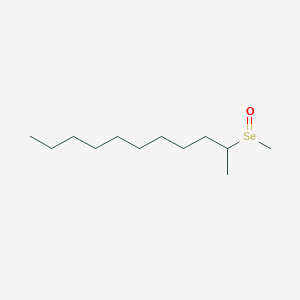
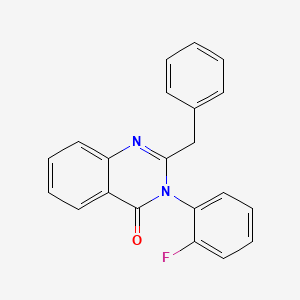
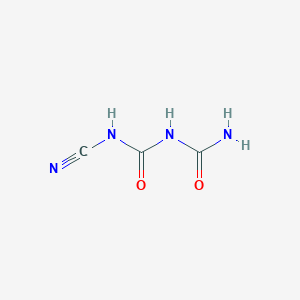
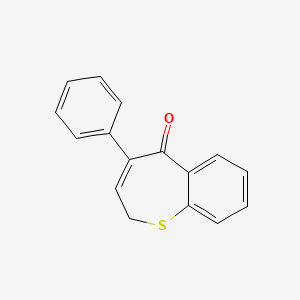

![Methyl pyrazolo[1,5-a]quinoline-3-carboxylate](/img/structure/B14624975.png)
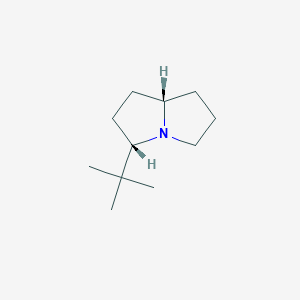
![3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-1,3-oxazolidin-2-one](/img/structure/B14624988.png)
![[(4-Amino-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B14624990.png)
